molecular formula C12H15NO3 B2701571 2-(2-Hydroxyphenoxy)-1-pyrrolidin-1-ylethanone CAS No. 313959-63-6

2-(2-Hydroxyphenoxy)-1-pyrrolidin-1-ylethanone

Cat. No. B2701571
CAS RN: 313959-63-6
M. Wt: 221.256
InChI Key: YDCHYNWLTLANRZ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenoxy)-1-pyrrolidin-1-ylethanone, commonly known as HPPH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. HPPH is a pyrrolidone derivative that contains a hydroxyphenoxy group, which makes it a unique compound with distinct properties.

Scientific Research Applications

Synthesis and Characterization

2-(2-Hydroxyphenoxy)-1-pyrrolidin-1-ylethanone serves as a precursor in the synthesis of organotin(IV) complexes, which show potential for antimicrobial activities. The study by Singh, Singh, and Bhanuka (2016) synthesized organotin(IV) complexes using derivatives of this compound, revealing their structure through spectroscopic methods and evaluating their in vitro antimicrobial effectiveness. The dibutyltin(IV) derivative exhibited significantly better activity, suggesting its potential as a drug (H. Singh, J. Singh, & Sunita Bhanuka, 2016).

Catalytic Applications

The compound is involved in catalytic processes, as demonstrated by Gazizov et al. (2015), who showed that 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of new substituted dibenzoxanthenes. This reaction highlights the role of this compound derivatives in facilitating complex chemical transformations, potentially useful in synthetic chemistry (А.S. Gazizov et al., 2015).

Corrosion Inhibition

In the context of corrosion science, this compound derivatives have been evaluated for their efficiency as corrosion inhibitors. Hegazy et al. (2012) studied Schiff bases derived from this compound for their protective capabilities on carbon steel in hydrochloric acid. Their findings suggest the promise of these derivatives in corrosion protection applications, with specific Schiff bases demonstrating significant inhibition effects (M. Hegazy et al., 2012).

Bioisostere for Aldose Reductase Inhibition

Nicolaou, Zika, and Demopoulos (2004) synthesized [1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere for a known aldose reductase inhibitor. The study indicated its significantly higher potency as an inhibitor, with potential implications for therapeutic applications in conditions like diabetes mellitus, where aldose reductase plays a critical role (I. Nicolaou, C. Zika, & V. Demopoulos, 2004).

properties

IUPAC Name

2-(2-hydroxyphenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-10-5-1-2-6-11(10)16-9-12(15)13-7-3-4-8-13/h1-2,5-6,14H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCHYNWLTLANRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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